molecular formula C4H8N2 B14486344 1,6-Diazabicyclo[3.1.0]hexane CAS No. 65186-38-1

1,6-Diazabicyclo[3.1.0]hexane

Cat. No.: B14486344
CAS No.: 65186-38-1
M. Wt: 84.12 g/mol
InChI Key: NHBJDIGRVMVSMT-UHFFFAOYSA-N
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Description

1,6-Diazabicyclo[3.1.0]hexane is a bicyclic organic compound featuring a unique fused-ring system containing two nitrogen atoms. This structure is of significant interest in synthetic and medicinal chemistry as a valuable scaffold. Scientific literature describes methods for the synthesis of related diazabicycloalkanes, such as the condensation of N-monohalotrimethylenediamines with carbonyl compounds in the presence of bases . Research into similar compounds, including 1,5-diazabicyclo[3.1.0]hexanes, has shown that the conformations of these bicyclic systems are stabilized by stereoelectronic interactions . According to X-ray diffraction studies and quantum-chemical calculations, the boat conformation is known to prevail in the related 1,5-diazabicyclo[3.1.0]hexane systems . The 1,6-diazabicyclo[3.1.0]hexane core serves as a key structural motif for further chemical exploration and development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

65186-38-1

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

1,6-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C4H8N2/c1-2-4-5-6(4)3-1/h4-5H,1-3H2

InChI Key

NHBJDIGRVMVSMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2NN2C1

Origin of Product

United States

Contextualization Within Bicyclic Heterocyclic Chemistry Research

Bicyclic heterocyclic compounds are a cornerstone of modern organic chemistry, with their rigid frameworks and diverse functionalities making them valuable scaffolds in medicinal chemistry and materials science. Within this broad class, 1,6-Diazabicyclo[3.1.0]hexane and its derivatives are distinguished by the presence of a diaziridine ring fused to a five-membered ring. Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and are known for their high ring strain. researchgate.net This inherent strain makes them reactive intermediates and valuable building blocks in organic synthesis. researchgate.net

The study of bicyclic diaziridines, such as the 1,6-diazabicyclo[3.1.0]hexane system, offers insights into the fundamental principles of ring strain, stereoelectronics, and reactivity of nitrogen-containing heterocycles. The fusion of the diaziridine ring to a larger ring system, as in the case of 1,6-diazabicyclo[3.1.0]hexane, imparts specific conformational constraints and reactivity patterns that are of great interest to researchers.

Significance of the Diazabicyclo 3.1.0 Hexane Framework in Advanced Organic Synthesis

The diazabicyclo[3.1.0]hexane framework is a versatile tool in advanced organic synthesis, primarily due to the reactivity of the strained diaziridine ring. This framework can serve as a precursor to a variety of other nitrogen-containing compounds through ring-opening and rearrangement reactions. The selective cleavage of the N-N or C-N bonds in the diaziridine moiety allows for the stereocontrolled introduction of nitrogen atoms into complex molecules.

A significant application of bicyclic diaziridines is in 1,3-dipolar cycloaddition reactions, where they can act as masked azomethine ylides. researchgate.net This reactivity allows for the construction of complex polycyclic nitrogen heterocycles, which are often found in biologically active natural products and pharmaceuticals. The ability to generate these reactive intermediates under controlled conditions makes diazabicyclo[3.1.0]hexane derivatives valuable synthons for the synthesis of novel heterocyclic systems.

Reactivity and Mechanistic Studies of 1,6 Diazabicyclo 3.1.0 Hexane Transformations

Ring-Opening Reactions of the Diaziridine Moiety in Diazabicyclo[3.1.0]hexane

The fused diaziridine ring within the 1,6-diazabicyclo[3.1.0]hexane framework is the key to its synthetic utility. The cleavage of the C–N bonds in this three-membered ring can be induced by thermal or catalytic methods, providing access to highly reactive azomethine imine intermediates.

The thermal treatment of 1,6-diazabicyclo[3.1.0]hexane derivatives is a common method for the in situ generation of unstable N,N'-cyclic azomethine imines. nih.gov This process involves the cleavage of a C–N bond within the diaziridine ring, leading to a 1,3-dipolar species. nih.govthieme-connect.de These transient intermediates are typically not isolated but are trapped by various dipolarophiles present in the reaction mixture. thieme-connect.dersc.org

The generation of these azomethine imines is a crucial step that enables their participation in various cycloaddition reactions. For instance, the thermal opening of 6-aryl-substituted 1,5-diazabicyclo[3.1.0]hexanes produces unstable N,N'-cyclic azomethine imines that have been studied in detail with highly active dipolarophiles. nih.gov The specific conditions required for thermal generation can vary depending on the substitution pattern of the diazabicyclo[3.1.0]hexane precursor.

It is important to note that the thermal generation of azomethine imines can sometimes be accompanied by side reactions, such as isomerization of the unstable intermediate to form byproducts like pyrazolines. nih.gov

An alternative to thermal generation, the catalytic cleavage of the C–N bond in the diaziridine ring of 1,6-diazabicyclo[3.1.0]hexane precursors can be achieved using Lewis acids. nih.govresearchgate.net This method offers a milder approach to generating azomethine imines and can sometimes lead to different selectivity compared to thermal conditions. nih.gov

Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and indium(III) triflate [In(OTf)₃] have been shown to effectively promote the opening of the diaziridine ring in 6-aryl-1,5-diazabicyclo[3.1.0]hexanes. researchgate.net The Lewis acid coordinates to one of the nitrogen atoms of the diaziridine, weakening the C–N bond and facilitating its cleavage to form the azomethine imine. This catalytic approach has been successfully employed in various cycloaddition reactions. nih.gov The choice of Lewis acid can influence the reaction's efficiency and selectivity.

1,3-Dipolar Cycloaddition Reactions Involving Diazabicyclo[3.1.0]hexane Precursors (e.g., Azomethine Imines as Dipoles)

Once generated, the azomethine imines derived from 1,6-diazabicyclo[3.1.0]hexane act as potent 1,3-dipoles in cycloaddition reactions. nih.govrsc.org These reactions are powerful tools for the construction of five-membered nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. clockss.org The [3+2] cycloaddition of these in situ generated azomethine imines with various dipolarophiles, such as alkenes and alkynes, is a cornerstone of their synthetic application. nih.gov

The 1,3-dipolar cycloaddition reactions of azomethine imines generated from 1,6-diazabicyclo[3.1.0]hexane precursors often proceed with high levels of regio- and stereoselectivity. nih.govresearchgate.net For instance, the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diphenylprop-2-en-1-ones (chalcones) under microwave irradiation occurs regioselectively to produce 2-benzoyl-substituted pyrazolo[1,2-a]pyrazoles, which are considered Michael-type adducts. nih.govresearchgate.net

The stereochemical outcome of these cycloadditions can be influenced by the choice of catalyst. For example, in the organocatalytic cycloaddition of N,N'-cyclic azomethine imines with acrolein, L-proline as a catalyst selectively yields the endo-cycloadduct, while (S)-indoline-2-carboxylic acid favors the formation of the exo-cycloadduct with high diastereoselectivity and enantioselectivity. clockss.org The electronic properties of the substituents on both the diazabicyclo[3.1.0]hexane precursor and the dipolarophile can also significantly impact the reaction yields. nih.gov

Below is a table summarizing the regio- and stereoselectivity observed in selected 1,3-dipolar cycloaddition reactions.

PrecursorDipolarophileCatalyst/ConditionsMajor ProductSelectivity
6-Aryl-1,5-diazabicyclo[3.1.0]hexane1,3-DiarylpropenoneMicrowave, 110 °C, Toluene (B28343)PerhydropyrazolopyrazoleRegio- and stereoselective (single diastereomer)
N,N'-cyclic azomethine imineAcrolein(S)-Indoline-2-carboxylic acid, CHCl₃/MeOHexo-CycloadductHigh exo-selectivity (exo/endo >91:9) and enantioselectivity (75-98% ee)
N,N'-cyclic azomethine imineAcroleinL-Proline, CHCl₃endo-CycloadductFavored endo-cycloadduct, modest to good enantioselectivity (31-83% ee)

Interestingly, the cycloadducts formed from the 1,3-dipolar cycloaddition of azomethine imines derived from 1,6-diazabicyclo[3.1.0]hexane can undergo cycloreversion under the reaction conditions. nih.govresearchgate.netnih.gov This reverse process involves the fragmentation of the newly formed heterocyclic ring to regenerate an azomethine imine, which can then be trapped by a suitable dipolarophile. nih.govresearchgate.net

For example, pyrazolo[1,2-a]pyrazole adducts, when heated in toluene under microwave irradiation in the presence of dipolarophiles like maleimide, isocyanate, or isothiocyanate, undergo cycloreversion to generate a new azomethine imine, which is subsequently trapped by the added dipolarophile to form new adducts in good yields. nih.gov This reversibility demonstrates the dynamic nature of these cycloaddition reactions and offers potential for further synthetic manipulations.

The reaction conditions, including the solvent and method of energy input, can significantly influence the course of the 1,3-dipolar cycloaddition reactions of azomethine imines. Microwave irradiation has emerged as a beneficial technique, often leading to shorter reaction times and improved yields. nih.govresearchgate.net It has been successfully applied to the cycloaddition of azomethine imines generated from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with chalcones. nih.gov

Ionic liquids (ILs) have also been explored as alternative reaction media. nih.gov Reactions conducted in ionic liquids can exhibit different selectivity compared to those in conventional organic solvents, potentially due to the stabilization of polar transition states in the ionic medium. nih.gov For instance, the cycloaddition of an azomethine imine with 1,3-diphenylprop-2-en-1-ones in an ionic liquid proceeds stereo- and regioselectively to give bicyclic anti-Michael-type cycloadducts. nih.gov

The following table highlights the effect of different conditions on a representative cycloaddition reaction.

PrecursorDipolarophileConditionsOutcome
6-Phenyl-1,5-diazabicyclo[3.1.0]hexane1,3-DiarylpropenoneMicrowave, 110 °C, Toluene, 3 hFormation of two adducts and two pyrazolines
6-Phenyl-1,5-diazabicyclo[3.1.0]hexane1,3-DiarylpropenonebmimCl (ionic liquid), BF₃·Et₂O, 80 °C, 8 hFormation of one adduct and one pyrazoline

Rearrangement Reactions of 1,6-Diazabicyclo[3.1.0]hexane Derivatives

1,2-Acyl Migration to Electron-Deficient Nitrogen Atoms (Without Ring Opening)

A notable rearrangement of 1,6-diazabicyclo[3.1.0]hexane derivatives involves the 1,2-acyl migration to an electron-deficient nitrogen atom without cleavage of the bicyclic core. This transformation has been observed in 5-acyl-1,6-diazabicyclo[3.1.0]hexane systems.

The reaction is initiated by the treatment of a 5-acyl-1,6-diazabicyclo[3.1.0]hexane with an N-chlorinating agent, such as tert-butyl hypochlorite (B82951), to form an N-chloro derivative. This intermediate, possessing an electron-deficient nitrogen atom due to the presence of the chlorine, readily undergoes a rearrangement. The process involves a 1,2-shift of the acyl group from the carbon at position 5 to the adjacent nitrogen atom at position 6. This results in the formation of a 6-acyl-5-chloro-1,6-diazabicyclo[3.1.0]hexane.

Table 1: 1,2-Acyl Migration in 5-Acyl-1,6-diazabicyclo[3.1.0]hexane Derivatives

Starting MaterialReagentProduct
5-Acyl-1,6-diazabicyclo[3.1.0]hexanetert-Butyl hypochlorite6-Acyl-5-chloro-1,6-diazabicyclo[3.1.0]hexane

This intramolecular rearrangement provides a pathway to functionalize the 1,6-diazabicyclo[3.1.0]hexane skeleton at different positions, offering potential for the synthesis of novel derivatives. The key driving force for this migration is the generation of an electron-deficient nitrogen atom, which facilitates the nucleophilic attack of the adjacent acyl-bearing carbon.

Ring Transformation Reactions of Diazabicyclo[3.1.0]hexanes

The strained diaziridine ring within the 1,6-diazabicyclo[3.1.0]hexane framework is susceptible to cleavage and subsequent rearrangement, leading to the formation of various expanded ring systems. These transformations are often initiated by reaction with electrophiles. While much of the documented research in this area focuses on the isomeric 1,5-diazabicyclo[3.1.0]hexane system, the principles can offer insights into the potential reactivity of the 1,6-isomer.

Reactions with Ketenes and Other Electrophiles Leading to Rearranged Products

The reaction of bicyclic diaziridines with ketenes and other electrophiles can induce ring-opening of the diaziridine moiety, followed by rearrangement to yield more stable heterocyclic structures. For instance, the reaction of 1,5-diazabicyclo[3.1.0]hexanes with arylketenes has been shown to produce 1-(arylacetyl)pyrazolidines. This transformation is believed to proceed through the initial cleavage of the C-N bond of the diaziridine ring, forming an azomethine ylide intermediate which then reacts with the ketene.

While specific studies on the reaction of 1,6-diazabicyclo[3.1.0]hexane with ketenes are not extensively documented, it is plausible that a similar reaction pathway could occur, leading to rearranged pyrazolidine (B1218672) derivatives. The regiochemical outcome would likely be influenced by the substitution pattern on the bicyclic core and the nature of the electrophile.

Formation of Expanded Ring Systems (e.g., Pyrazolidines, Pyrazolines, Pyrazolo[1,2-a]researcher.liferesearcher.lifersc.orgtriazoles)

The ring-opening of the diaziridine in diazabicyclo[3.1.0]hexanes provides a versatile entry to various expanded heterocyclic systems. The formation of pyrazolidines and pyrazolines from 1,5-diazabicyclo[3.1.0]hexane derivatives is well-established. researcher.liferesearcher.lifenih.govacs.org This typically involves the thermal or Lewis acid-catalyzed cleavage of the diaziridine ring to generate a reactive azomethine imine intermediate. This 1,3-dipole can then undergo cycloaddition reactions with various dipolarophiles or rearrange to form pyrazoline structures. rsc.orgnih.gov

For example, the Ni(ClO₄)₂·6H₂O-catalyzed reaction of 1,5-diazabicyclo[3.1.0]hexanes with donor-acceptor cyclopropanes yields substituted pyrazolines. researcher.life The proposed mechanism involves the alkylation of a diaziridine nitrogen by the activated cyclopropane, followed by hydration and oxidation to the pyrazoline. researcher.life

Although direct synthetic routes from 1,6-diazabicyclo[3.1.0]hexane to pyrazolo[1,2-a] researcher.liferesearcher.lifersc.orgtriazoles are not prominently reported, the generation of azomethine ylides from the 1,5-isomer and their subsequent reaction with isocyanates or isothiocyanates is known to produce pyrazolo[1,2-a] researcher.liferesearcher.liferesearchgate.nettriazolones and thiones. researchgate.net This suggests that if a suitable intermediate could be generated from the 1,6-isomer, similar cycloaddition pathways could potentially lead to related fused triazole systems.

Table 2: Examples of Ring Transformation Products from 1,5-Diazabicyclo[3.1.0]hexane Derivatives

Starting IsomerReactant/ConditionsMajor Product Type
1,5-Diazabicyclo[3.1.0]hexaneDonor-Acceptor Cyclopropanes / Ni(ClO₄)₂·6H₂OPyrazoline researcher.life
1,5-Diazabicyclo[3.1.0]hexaneArylketenesPyrazolidine researchgate.net
6-Aryl-1,5-diazabicyclo[3.1.0]hexaneAryl isocyanates/HeatPyrazolo[1,2-a] researcher.liferesearcher.liferesearchgate.nettriazol-1-one researchgate.net

Further research is needed to fully elucidate the scope and mechanisms of these ring transformation reactions specifically for the 1,6-diazabicyclo[3.1.0]hexane system and to explore its potential in the synthesis of diverse heterocyclic compounds.

Applications of 1,6 Diazabicyclo 3.1.0 Hexane in Advanced Organic Synthesis

Utilization as Precursors for Complex Nitrogen Heterocycles and Pyrrolidines

The 1,6-diazabicyclo[3.1.0]hexane framework serves as a valuable precursor for the synthesis of a wide array of complex nitrogen-containing heterocycles and pyrrolidine (B122466) derivatives. The inherent ring strain of the diaziridine moiety facilitates ring-opening and rearrangement reactions, enabling access to diverse molecular scaffolds.

One notable application is in the synthesis of spirocyclic systems. For instance, the one-pot, three-component reaction between isatins, α-amino acids, and 2H-azirines leads to the formation of 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindoles in high yields. mdpi.comnih.gov This reaction proceeds under mild conditions with high regio- and diastereoselectivity, constructing a unique and complex framework through in situ generated azomethine ylides. mdpi.comnih.gov

Furthermore, derivatives of this bicyclic system are instrumental in synthesizing fused pyrrolidines. mdpi.com The reactivity of the diazabicyclo[3.1.0]hexane core allows for its transformation into various substituted pyrrolidine rings, which are prevalent motifs in many biologically active compounds. The ability to generate such complex heterocyclic systems from relatively simple starting materials highlights the synthetic utility of 1,6-diazabicyclo[3.1.0]hexane derivatives.

The following table summarizes examples of complex nitrogen heterocycles synthesized from diazabicyclo[3.1.0]hexane precursors:

Precursor SystemReaction TypeResulting HeterocycleKey Features
Isatins, α-amino acids, 2H-azirinesOne-pot three-component reaction1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindolesHigh yield, mild conditions, regio- and diastereoselective mdpi.comnih.gov
1,6-Diazabicyclo[3.1.0]hexane derivativesRing-opening/rearrangementFused pyrrolidine systemsAccess to diverse substituted pyrrolidines mdpi.com

Role in the Synthetic Development of High-Energy Materials

The strained three-membered diaziridine ring in the 1,5-diazabicyclo[3.1.0]hexane structure contributes to a relatively high positive enthalpy of formation, making these compounds candidates for high-energy density materials. mathnet.ru Research into 1,5-diazabicyclo[3.1.0]hexane type compounds (DABHCs) has identified them as promising liquid hypergolic propellants. researchgate.netacs.org

Hypergolic propellants are substances that ignite spontaneously upon contact with an oxidizer, a critical property for rocket engines. Several derivatives of 1,5-diazabicyclo[3.1.0]hexane have been synthesized and characterized for their potential as "green" hypergolic fuels, offering less toxic alternatives to traditional hydrazine-based fuels.

Key properties of some 1,5-diazabicyclo[3.1.0]hexane derivatives studied as potential hypergolic propellants are presented below:

CompoundDensity (g/mL)Viscosity (mPa·s)Heat of Formation (kJ/mol)Ignition Delay (with N₂O₄)
1,5-Diazabicyclo[3.1.0]hexane (DABH)> 1.0~2.40-2.63129.2–276.21 ms
6-Methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH)> 1.0~2.40-2.63129.2–276.24–11 ms
6-Ethyl-1,5-diazabicyclo[3.1.0]hexane (EDABH)> 1.0~2.40-2.63129.2–276.24–11 ms
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane (DDABH)> 1.0~2.40-2.63129.2–276.24–11 ms

These compounds exhibit high densities and favorable heats of formation, coupled with rapid ignition delay times, underscoring their potential in the development of advanced high-energy materials. acs.org

Function as Useful Intermediates in Late-Stage Synthesis of Amines and Hydrazines

The diaziridine core of 1,6-diazabicyclo[3.1.0]hexane can be readily transformed, making it a valuable intermediate in the late-stage synthesis of amines and hydrazines. The N-N bond of the diaziridine can be selectively cleaved to afford vicinal diamines, while cleavage of the C-N bonds can lead to other amine and hydrazine (B178648) derivatives. This reactivity is particularly useful for introducing nitrogen-containing functionalities into complex molecules at a late stage of a synthetic sequence.

Diaziridines, which are structurally related to the diazabicyclo[3.1.0]hexane core, serve as a versatile source of nitrogen for the synthesis of amines and hydrazines. researchgate.net For example, diazirines can undergo decarboxylative amination with redox-active esters to produce diaziridines, which can then be readily converted to amines or hydrazines. researchgate.net This approach provides a metal-free method for the construction of diverse nitrogen-containing molecules.

The synthetic utility of diaziridine-containing intermediates is summarized below:

IntermediateTransformationProductSignificance
DiaziridineN-N bond cleavageVicinal diamineIntroduction of two adjacent nitrogen atoms
DiaziridineC-N bond cleavageSubstituted amines/hydrazinesVersatile nitrogen source
Diaziridine (from decarboxylative amination)DiversificationAmines, hydrazines, N-heterocyclesMetal-free, late-stage functionalization researchgate.net

Advanced Methodologies Leveraging Diazabicyclo[3.1.0]hexane Reactivity (e.g., Photocascade Continuous Flow Microfluidic Approaches)

Modern synthetic methodologies are increasingly being applied to the synthesis and transformation of 1,6-diazabicyclo[3.1.0]hexane derivatives, enabling more efficient and controlled reaction pathways. One such advanced technique is the use of photocascade continuous flow microfluidic systems. researchgate.net

This approach has been successfully employed for the synthesis of 1,3-diazabicyclo[3.1.0]hexanes through a visible-light-driven photocascade reaction. acs.org This process involves the coupling of N,N-dimethylanilines with α-azidochalcones, where one C-C and two C-N bonds are formed in a single operation. researchgate.net The use of a continuous flow microreactor offers several advantages over traditional batch synthesis, including improved reaction efficiency, better control over reaction parameters, and enhanced safety. manetco.be

The key features of this advanced methodology are highlighted in the following table:

MethodologyReaction TypeProductAdvantages
Visible-light driven photocascade continuous flow microfluidicsDual photocatalysis, sp³ C-H functionalization1,3-Diazabicyclo[3.1.0]hexanesGood yields, formation of multiple bonds in one step, enhanced efficiency and control researchgate.netacs.org

This innovative approach demonstrates the potential for leveraging the unique reactivity of the precursors to diazabicyclo[3.1.0]hexane systems in combination with cutting-edge synthetic technologies to access complex molecular structures in a highly efficient manner.

Q & A

Q. What are the common synthetic routes for 1,6-Diazabicyclo[3.1.0]hexane derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions using halogenating agents (e.g., NaOCl or t-BuOCl) with 1,3-diaminopropane and carbonyl compounds. For example, 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane) is synthesized by reacting glyoxal with 1,3-diaminopropane and NaOCl in water at pH 9.5–10.5. This method ensures intramolecular cyclization to form the bicyclic structure . Alternative approaches in aprotic solvents (e.g., CHCl₃ with t-BuOCl and K₂CO₃) improve yields (50–52%) for derivatives with sensitive substituents .

Q. How is the molecular structure of 1,6-Diazabicyclo[3.1.0]hexane derivatives characterized experimentally?

Methodological Answer: X-ray diffraction (XRD) and gas electron diffraction (GED) are primary techniques. For instance, XRD reveals that bicyclic fragments adopt a boat conformation due to torsional strain (e.g., N5N1C2C3 angles in 6,6-dimethyl derivatives flatten the 5-membered ring via H…H repulsions) . GED, combined with quantum-chemical calculations, resolves bond lengths and angles, such as the N–N and C–C distances critical for hypergolic propellant applications .

Q. What are the key derivatives of 1,6-Diazabicyclo[3.1.0]hexane, and how are they synthesized?

Methodological Answer: Common derivatives include:

  • 6,6-Dimethyl variants : Synthesized via halogenation of 1,3-diazacyclohexanes followed by cyclization. Methyl groups introduce steric effects, altering ring conformation .
  • Hybrid structures : Incorporate cyclopropane or diaziridine rings via strain-release cycloadditions. For example, azirines react with azomethine ylides to form fused bicyclic systems .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,6-Diazabicyclo[3.1.0]hexane derivatives be achieved?

Methodological Answer: Catalytic asymmetric [3+2] cycloadditions using CuI/(R)-Fesulphos enable enantioselectivity up to 98% ee. For example, α-substituted iminoesters react with azirines under optimized conditions (dioxane, 25°C) to form quaternary stereocenters. This method avoids multistep sequences and uses strain-release dipolarophiles for efficiency .

Q. How do computational methods resolve contradictions in conformational data?

Methodological Answer: Monte Carlo simulations and density functional theory (DFT) reconcile discrepancies between experimental and theoretical structures. For 6,6-dimethyl derivatives, computational models predict torsional angles (e.g., N5N1C2C3) that match GED data, confirming H…H repulsions as the driver for ring flattening . Joint analysis of XRD and quantum-chemical data also resolves diastereomer ratios in equilibrium studies .

Q. What catalytic strategies enable cyclopropanation in 1,6-Diazabicyclo[3.1.0]hexane synthesis?

Methodological Answer: Ruthenium catalysts (e.g., [Cp*RuCl(cod)]) promote stereoselective cyclopropanation of 1,6-enynes with diazoalkanes. This one-step method forms three C–C bonds, yielding alkenylbicyclo[3.1.0]hexane derivatives. Reaction conditions (dioxane, 80°C) and catalyst choice ensure regioselectivity and high yields .

Q. How can synthetic protocols be optimized for derivatives with sensitive substituents?

Methodological Answer: Avoiding strong halogenating agents (e.g., NaOCl) is critical. Instead, t-BuOCl in CHCl₃ with K₂CO₃ minimizes side reactions. For example, 1,5-diazabicyclo[3.1.0]hexanes with electron-withdrawing groups are synthesized at 0°C to prevent decomposition .

Q. What analytical techniques are used to validate hypergolic properties in propellant applications?

Methodological Answer: Ignition delay measurements and differential scanning calorimetry (DSC) assess hypergolicity. For 1,5-diazabicyclo[3.1.0]hexane derivatives, ignition delays <5 ms with HNO₃ oxidizers confirm their potential as green propellants. Thermal stability is validated via thermogravimetric analysis (TGA) .

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